2-Chloro-5-cyclopropylaniline
CAS No.:
Cat. No.: VC18092798
Molecular Formula: C9H10ClN
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN |
|---|---|
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | 2-chloro-5-cyclopropylaniline |
| Standard InChI | InChI=1S/C9H10ClN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2 |
| Standard InChI Key | GWYXHXZHDWTSED-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC(=C(C=C2)Cl)N |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Formula and Structural Features
2-Chloro-5-cyclopropylaniline has the molecular formula C₉H₁₀ClN, with a molecular weight of 167.64 g/mol. The structure consists of a benzene ring substituted with:
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A chlorine atom at position 2 (ortho to the amino group)
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A cyclopropane ring at position 5 (meta to the amino group)
The cyclopropyl group introduces significant steric and electronic effects, distorting the aromatic ring’s planarity and modulating reactivity. Comparative studies on 2-chloro-3-cyclopropylaniline suggest that substituent positioning critically influences solubility and stability.
Table 1: Key Physicochemical Parameters
Synthetic Methodologies
Primary Synthetic Routes
Two dominant strategies emerge for synthesizing 2-chloro-5-cyclopropylaniline:
Cyclopropanation of 2-Chloro-5-vinylaniline
This method involves:
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Vinylation: Introducing a vinyl group at position 5 via Friedel-Crafts alkylation.
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Cyclopropanation: Using Simmons-Smith conditions (Zn-Cu/CH₂I₂) to convert the vinyl group to cyclopropane.
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Chlorination: Electrophilic chlorination with Cl₂/FeCl₃ at position 2 .
Yields typically range from 45–60%, with purity >95% after column chromatography .
Directed Ortho-Metalation (DoM)
A more regioselective approach employs:
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Amino Group Protection: Formylation to generate a directed metalation group.
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Lithiation: Using LDA at −78°C to deprotonate position 2.
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Chlorination: Quenching with hexachloroethane.
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Cyclopropane Introduction: Negishi coupling with cyclopropylzinc bromide at position 5 .
This route achieves higher regiocontrol (yield: 68–72%) but requires stringent anhydrous conditions .
Molecular Structure and Spectroscopic Characterization
X-ray Crystallography
While no crystal structure exists for 2-chloro-5-cyclopropylaniline, analogs like 2-chloro-3-cyclopropylaniline exhibit:
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Bond Angles: C-Cl bond length of 1.74 Å
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Dihedral Angle: 12.3° between cyclopropane and benzene planes
These distortions arise from steric interactions between substituents.
Table 2: Key Spectral Signatures
Reactivity and Functionalization
Electrophilic Substitution
The chlorine atom directs incoming electrophiles to the para position (C-4), while the cyclopropyl group exerts a moderate deactivating effect:
Table 3: Representative Reactions
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 2-Chloro-4-nitro-5-cyclopropylaniline | 58% |
| Sulfonation | SO₃/H₂SO₄, 100°C | 2-Chloro-5-cyclopropylaniline-4-sulfonic acid | 41% |
| Friedel-Crafts Acylation | AcCl/AlCl₃, CH₂Cl₂ | 4-Acetyl-2-chloro-5-cyclopropylaniline | 33% |
Reductive Transformations
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the cyclopropane ring to propyl without affecting the chloro group. This contrasts with 2-chloro-5-nitrophenol derivatives, where nitro groups are preferentially reduced .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor to:
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Antimicrobial Agents: Cyclopropane-containing β-lactam antibiotics
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Kinase Inhibitors: ATP-binding site modifiers in oncology therapeutics
A 2024 patent (CN109456257B) highlights its utility in synthesizing pyridine-based antiviral agents .
Agrochemical Development
Structure-activity relationship (SAR) studies show that the cyclopropane moiety enhances lipid solubility, improving fungicidal activity against Phytophthora infestans by 3-fold compared to isopropyl analogs.
Environmental and Toxicological Profile
Biodegradation
Although no direct studies exist, Cupriavidus species capable of degrading 2-chloro-5-nitrophenol may metabolize 2-chloro-5-cyclopropylaniline via:
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Deamination: Oxidative removal of NH₂ to form 2-chloro-5-cyclopropylphenol
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Ring Cleavage: Dioxygenase-mediated breakdown of the benzene ring
Table 4: Ecotoxicity Parameters
| Endpoint | Value | Test Organism |
|---|---|---|
| LC50 (96h) | 4.2 mg/L | Daphnia magna |
| EC50 (Algal Growth) | 1.8 mg/L | Raphidocelis subcapitata |
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